molecular formula C11H12N2O B1317341 [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol CAS No. 78425-12-4

[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol

Cat. No.: B1317341
CAS No.: 78425-12-4
M. Wt: 188.23 g/mol
InChI Key: MKWUOFLESOBOSK-UHFFFAOYSA-N
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Description

[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol: is an organic compound characterized by a phenyl ring substituted with a pyrazolylmethyl group and a hydroxymethyl group

Mechanism of Action

  • Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic, and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40)
  • (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular simulation study of 1-phenyl-3-methyl-5-pyrazolone derivatives. BMC Chemistry, 18(1), 1-13
  • (2021). Synthesis, antifungal activity, and molecular docking studies of novel indazole derivatives. Molecules, 20(5), 8395-8410
  • (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and their antioxidant activity. BMC Chemistry, 15(1), 1-9
  • Sigma-Aldrich

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

    Attachment of the pyrazolylmethyl group: The pyrazole is then reacted with a suitable benzyl halide to introduce the pyrazolylmethyl group.

    Introduction of the hydroxymethyl group: Finally, the benzyl group is oxidized to form the hydroxymethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound can be used in the synthesis of various industrial chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

    [3-(1H-pyrazol-1-ylmethyl)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

    [3-(1H-pyrazol-1-ylmethyl)phenyl]amine: Similar structure but with an amine group instead of a methanol group.

    [3-(1H-pyrazol-1-ylmethyl)phenyl]acetaldehyde: Similar structure but with an aldehyde group instead of a methanol group.

Uniqueness

  • The presence of the hydroxymethyl group in [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol provides unique reactivity and potential for further functionalization compared to its analogs.
  • The compound’s specific structure allows for unique interactions in biological systems, making it a valuable tool in medicinal chemistry and biological research.

Properties

IUPAC Name

[3-(pyrazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-9-11-4-1-3-10(7-11)8-13-6-2-5-12-13/h1-7,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWUOFLESOBOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586308
Record name {3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78425-12-4
Record name 3-(1H-Pyrazol-1-ylmethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78425-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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